Cas no 85559-46-2 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid structure
85559-46-2 structure
Product Name:4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
CAS-Nr.:85559-46-2
MF:C9H5F3N2O2
MW:230.143412351608
MDL:MFCD00236809
CID:723114
PubChem ID:128718
Update Time:2024-10-26

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzoic acid,4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid
    • 4-(1-Azi-2002002-trifluoroethyl)benzoicacid
    • 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
    • 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid
    • 4-(3-Trifluoromethyldiazirino)benzoic acid
    • 4-[3-(fluoromethyl)-3H-diazirin-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3h-diaziren-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3H-diazirine-3-yl]benzoic acid
    • 4-Atfeb
    • Benzoic acid,4-(3-(trifluoromethyl)-3H-diazirin-3-yl)
    • TDBA
    • 4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzoic acid
    • Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • p-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid;4-(3-Trifluoromethyldiazirino)benzoic acid;TDBA
    • Benzoic acid, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-
    • 4-[3-(trifluoromethyl)
    • 3H-Diazirine, benzoic acid deriv. (ZCI)
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (ACI)
    • 3-(4-Carboxyphenyl)-3-trifluoromethyldiazirine
    • T2820
    • DTXCID30157238
    • ES9VAY6FMP
    • DTXSID00234747
    • AS-44059
    • SCHEMBL2380170
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoicAcid
    • UNII-ES9VAY6FMP
    • MFCD00236809
    • EN300-1697722
    • SY055461
    • CS-0008640
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoate
    • AKOS027320573
    • 85559-46-2
    • 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
    • MDL: MFCD00236809
    • Inchi: 1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
    • InChI-Schlüssel: CZPAJVBVULSLGG-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C2(N=N2)C(F)(F)F)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 230.03000
  • Monoisotopenmasse: 230.030312
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 326
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 2.4
  • Topologische Polaroberfläche: 62

Experimentelle Eigenschaften

  • Dichte: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 125°C(lit.)
  • Siedepunkt: 298.6°C at 760 mmHg
  • Flammpunkt: 134.4°C
  • Brechungsindex: 1.572
  • Löslichkeit: Sehr leicht löslich (0,16 g/l) (25°C),
  • PSA: 62.02000
  • LogP: 1.43690

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Sicherheitsinformationen

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T134756-200mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
85559-46-2 ≥97.0%(HPLC)
200mg
¥620.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T134756-1g
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
85559-46-2 ≥97.0%(HPLC)
1g
¥2409.90 2023-08-31
Chemenu
CM161770-1g
4-[3-(Trifluoromethyl)-3h-diazirin-3-yl]benzoic acid
85559-46-2 95%
1g
$589 2021-08-05
Alichem
A019094470-250mg
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
85559-46-2 95%
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Alichem
A019094470-1g
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
85559-46-2 95%
1g
$798.18 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031620-1g
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid,97%
85559-46-2 97%
1g
¥4432 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031620-200mg
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid,97%
85559-46-2 97%
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¥1195 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2820-200MG
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
85559-46-2 >98.0%(T)(HPLC)
200mg
¥390.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2820-1G
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
85559-46-2 >98.0%(T)(HPLC)
1g
¥1850.00 2024-04-15
TRC
T791240-10mg
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
85559-46-2
10mg
$ 52.00 2023-09-05

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines
Djordjevic, Ivan; et al, Results in Chemistry, 2020, 2,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Referenz
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Referenz
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referenz
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referenz
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Design and Synthesis of (+)-Discodermolide-Paclitaxel Hybrids Leading to Enhanced Biological Activity
Smith, Amos B. III; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6319-6327

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Referenz
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Referenz
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol
Referenz
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water
Referenz
Synthesis and tritium labeling of new aromatic diazirine building blocks for photoaffinity labeling and cross-linking
Ambroise, Yves; et al, European Journal of Organic Chemistry, 2001, (20), 3961-3964

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  19 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.4 Reagents: Sodium bisulfite Solvents: Water
Referenz
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
1.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.3 Reagents: Ammonia Solvents: Dichloromethane
1.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
1.5 Reagents: Methyl iodide Solvents: Dimethylformamide
1.6 Reagents: Sodium hydroxide Solvents: Water
Referenz
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Synthesis and characterization of novel photoreactive naltrexone analogs as isomeric carbene-generating probes for opioid receptors
Hatanaka, Yasumaru; et al, Heterocycles, 1996, 43(3), 519-22

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  0 °C; 14 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referenz
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) ;  3 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referenz
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Triethylamine Solvents: Methanol
Referenz
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  rt; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
2.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.3 Reagents: Ammonia Solvents: Dichloromethane
2.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
2.5 Reagents: Methyl iodide Solvents: Dimethylformamide
2.6 Reagents: Sodium hydroxide Solvents: Water
Referenz
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
3.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Referenz
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  6 h, -78 °C → -50 °C
2.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Raw materials

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Preparation Products

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Lieferanten

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Amadis Chemical Company Limited
(CAS:85559-46-2)4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
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Reinheit:99%
Menge:1g
Preis ($):242.0
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